Verrucofortin

Übersicht

Beschreibung

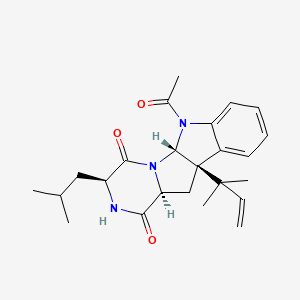

Verrucofortine is an alkaloid derived from tryptophan and leucine. It is a major metabolite isolated from the fungus Penicillium verrucosum var. cyclopium. The structure and absolute configuration of verrucofortine have been established through a combination of spectroscopic and chemical techniques . This compound is unrelated to other major metabolites of the organism, such as the highly toxic pyrone-type polyketide verrucosidin .

Wissenschaftliche Forschungsanwendungen

Verrucofortin hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Chemie: this compound wird als Modellverbindung verwendet, um die Reaktivität und Synthese von Alkaloiden zu untersuchen.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antimykotischer Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Wirkungen der Verbindung werden hauptsächlich durch ihre Bindung an spezifische Enzyme und Rezeptoren in Pilzzellen vermittelt, was zu einer Störung von Zellprozessen und einer Hemmung des Pilzwachstums führt . Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber vorläufige Studien deuten darauf hin, dass this compound die Synthese der Pilzzellwand und die Integrität der Membran beeinträchtigen könnte .

Ähnliche Verbindungen:

Verrucosidin: Ein hochtoxisches Pyron-Typ-Polyketid, das vom gleichen Pilz produziert wird.

Normethylverrucosidin: Ein weiterer Metabolit, der aus Penicillium verrucosum var. cyclopium isoliert wurde.

Cyclopenin und Cyclopenol: Bekannte Pilzmetabolite mit ähnlichen strukturellen Merkmalen.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Struktur und seiner im Vergleich zu anderen Metaboliten wie Verrucosidin fehlenden Toxizität einzigartig. Seine Ableitung aus Tryptophan und Leucin unterscheidet es auch von anderen Pilzmetaboliten .

Wirkmechanismus

Target of Action

Verrucofortine is an alkaloid derived from tryptophan and leucine . It has been isolated from the fungus Penicillium verrucosum var. cyclopium

Biochemical Pathways

The biochemical pathways affected by Verrucofortine are currently unknown. It is known that verrucofortine is a major metabolite ofPenicillium verrucosum var. cyclopium, the fungus that produces the mycotoxin verrucosidin . This suggests that Verrucofortine may play a role in the metabolic processes of this fungus.

Result of Action

Studies of Verrucofortine toxicity in mice showed no apparent toxic effects at doses as high as 160 mg/kg . This suggests that Verrucofortine may have a low toxicity profile, but more research is needed to fully understand the molecular and cellular effects of Verrucofortine’s action.

Biochemische Analyse

Biochemical Properties

Verrucofortine plays a significant role in biochemical reactions, particularly as a secondary metabolite. It interacts with various enzymes, proteins, and other biomolecules. For instance, verrucofortine has been shown to interact with microbial enzymes, influencing their activity. The nature of these interactions often involves binding to specific active sites on the enzymes, thereby modulating their catalytic functions .

Cellular Effects

Verrucofortine affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, verrucofortine can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of verrucofortine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Verrucofortine binds to specific receptors or enzymes, leading to either inhibition or activation of their functions. This binding can result in downstream effects on gene expression, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of verrucofortine change over time. Studies have shown that verrucofortine is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that verrucofortine can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of verrucofortine vary with different dosages in animal models. At lower doses, verrucofortine may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. For instance, studies in mice have shown that verrucofortine does not exhibit apparent toxic effects at doses as high as 160 mg/kg .

Metabolic Pathways

Verrucofortine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. The specific enzymes and cofactors that verrucofortine interacts with are crucial for its metabolic functions .

Transport and Distribution

Within cells and tissues, verrucofortine is transported and distributed through specific transporters or binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of verrucofortine are essential for its biological activity .

Subcellular Localization

Verrucofortine’s subcellular localization is directed by targeting signals or post-translational modifications. These mechanisms ensure that verrucofortine reaches specific compartments or organelles where it can exert its effects. The activity and function of verrucofortine are closely linked to its subcellular localization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Verrucofortine is typically isolated from the fungus Penicillium verrucosum var. cyclopium. The isolation process involves culturing the fungus and then extracting the compound using various chromatographic techniques . The structure determination is achieved through spectroscopic methods such as ultraviolet, infrared, mass spectrometry, and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for verrucofortine. The compound is primarily obtained through laboratory-scale extraction from fungal cultures .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Verrucofortin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können zur Oxidation von this compound verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen eingesetzt.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Verrucosidin: A highly toxic pyrone-type polyketide produced by the same fungus.

Normethylverrucosidin: Another metabolite isolated from Penicillium verrucosum var. cyclopium.

Cyclopenin and Cyclopenol: Known fungal metabolites with similar structural features.

Uniqueness: Verrucofortine is unique due to its specific structure and lack of toxicity compared to other metabolites like verrucosidin. Its derivation from tryptophan and leucine also sets it apart from other fungal metabolites .

Eigenschaften

IUPAC Name |

(1R,4S,7S,9R)-16-acetyl-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-7-23(5,6)24-13-19-20(29)25-17(12-14(2)3)21(30)27(19)22(24)26(15(4)28)18-11-9-8-10-16(18)24/h7-11,14,17,19,22H,1,12-13H2,2-6H3,(H,25,29)/t17-,19-,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRZKNPRSPWNNW-UNBWHIKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921171 | |

| Record name | 6-Acetyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3-(2-methylpropyl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113706-21-1 | |

| Record name | Verrucofortine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113706211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3-(2-methylpropyl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.